molecular formula C8H7FO2 B185255 3'-Fluoro-4'-hydroxyacetophenone CAS No. 403-14-5

3'-Fluoro-4'-hydroxyacetophenone

Cat. No. B185255
CAS RN: 403-14-5
M. Wt: 154.14 g/mol
InChI Key: GSWTXZXGONEVJC-UHFFFAOYSA-N
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Patent
US05098602

Procedure details

To 400 ml of dried toluene was added 20.4 g of 3-fluoro-4-methoxyacetophenone, which was uniformly stirred at room temperature and added with 66.1 g of anhydrous aluminum bromide over about 20 minutes. After the stirring at room temperature for 4 hours, the reaction mixture was poured into 600 ml of ice water. After the separation into two layers, the extraction with ether on aqueous layer was repeated two times, and then the organic layers were gathered, washed with water and dried on magnesium sulfate. After magnesium sulfate was filtered off, the filtrate was concentrated and dried under a reduced pressure to obtain 17.45 g of a brown crystal. This crystal was recrystallized with toluene to obtain 16.53 g (yield: 88%) of a white crystal having a melting point of 127.0°-128.2° C.
Quantity
66.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10]C)=[C:6]([F:12])[CH:5]=1)=[O:3].[Br-].[Al+3].[Br-].[Br-]>C1(C)C=CC=CC=1>[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([F:12])[CH:5]=1)=[O:3] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
66.1 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20.4 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)OC)F
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was uniformly stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the separation into two layers
EXTRACTION
Type
EXTRACTION
Details
the extraction with ether on aqueous layer
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After magnesium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(=O)C1=CC(=C(C=C1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.45 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.